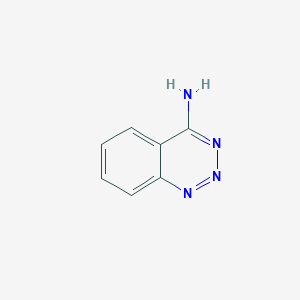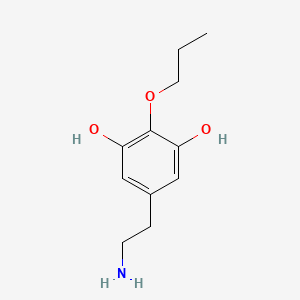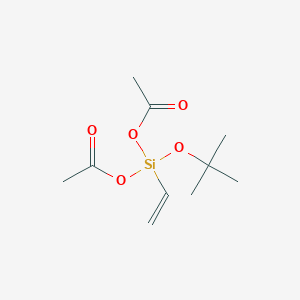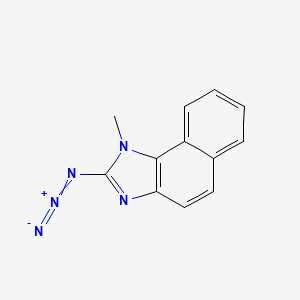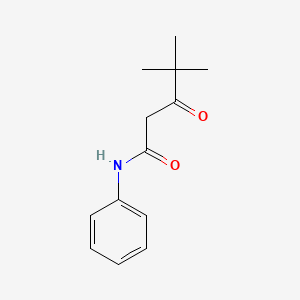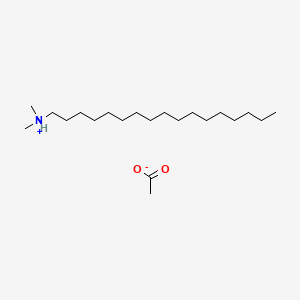
Heptadecyldimethylammonium acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptadecyldimethylammonium acetate is a quaternary ammonium compound with the molecular formula C21H45NO2. It is known for its surfactant properties, which make it useful in various industrial and research applications. The compound consists of a long heptadecyl chain attached to a dimethylammonium group, with an acetate counterion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Heptadecyldimethylammonium acetate can be synthesized through the quaternization of heptadecylamine with dimethyl sulfate, followed by neutralization with acetic acid. The reaction typically occurs under mild conditions, with the temperature maintained around 50-60°C to ensure optimal yield.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where heptadecylamine and dimethyl sulfate are mixed in a controlled environment. The reaction mixture is then neutralized with acetic acid, and the product is purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: Heptadecyldimethylammonium acetate primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in esterification reactions with carboxylic acids.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as halides or hydroxides. The reaction conditions typically include mild temperatures and neutral pH.
Esterification Reactions: These reactions involve carboxylic acids and are usually catalyzed by acids or bases. The reaction temperature is maintained around 60-80°C.
Major Products Formed:
Substitution Reactions: The major products include various substituted ammonium compounds.
Esterification Reactions: The major products are esters formed by the reaction of the acetate group with carboxylic acids.
Applications De Recherche Scientifique
Heptadecyldimethylammonium acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell culture studies to improve cell membrane permeability.
Medicine: It is investigated for its potential antimicrobial properties and its ability to disrupt microbial cell membranes.
Industry: this compound is used in the formulation of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of heptadecyldimethylammonium acetate involves its interaction with cell membranes. The long hydrophobic heptadecyl chain inserts into the lipid bilayer, disrupting the membrane structure and increasing permeability. This disruption can lead to cell lysis in microbial cells, making the compound effective as an antimicrobial agent.
Comparaison Avec Des Composés Similaires
Cetyltrimethylammonium Bromide (CTAB): Similar in structure but with a shorter cetyl chain.
Dodecyltrimethylammonium Chloride (DTAC): Contains a dodecyl chain instead of a heptadecyl chain.
Tetradecyltrimethylammonium Bromide (TTAB): Features a tetradecyl chain.
Comparison: Heptadecyldimethylammonium acetate is unique due to its longer heptadecyl chain, which provides enhanced hydrophobic interactions compared to shorter-chain analogs. This property makes it more effective in disrupting lipid bilayers and improving solubility in hydrophobic environments.
Propriétés
Numéro CAS |
65059-85-0 |
|---|---|
Formule moléculaire |
C19H41N.C2H4O2 C21H45NO2 |
Poids moléculaire |
343.6 g/mol |
Nom IUPAC |
heptadecyl(dimethyl)azanium;acetate |
InChI |
InChI=1S/C19H41N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2)3;1-2(3)4/h4-19H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
XQTKRVLVKHEJDX-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC[NH+](C)C.CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1Z)-6-Amino-2,4-cyclohexadien-1-ylidene]acetamide](/img/structure/B13799435.png)
![1-Ethyl-3-(p-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B13799436.png)
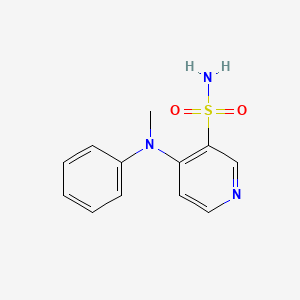

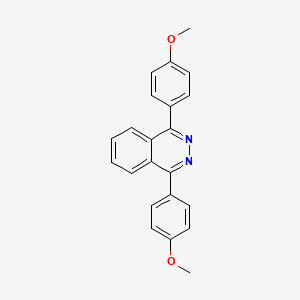

![1,3-dimethyl-2,6-dioxo-5-(1,2,3,4-tetrahydro-5H-pyrido[1,2-a]benzimidazol-10-ium-5-yl)-1,2,3,6-tetrahydropyrimidin-4-olate](/img/structure/B13799464.png)
![1H-Isoindole-1,3(2H)-dione,2-[[3-(2H-benzotriazol-2-yl)-2-hydroxy-5-methylphenyl]methyl]-4,5,6,7-tetrahydro-](/img/structure/B13799465.png)
